Lurtotecan Dihydrochloride

Description

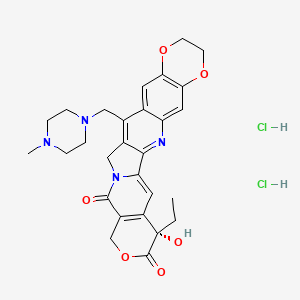

Structure

3D Structure of Parent

Properties

IUPAC Name |

(18S)-18-ethyl-18-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-6,9,20-trioxa-13,24-diazahexacyclo[12.11.0.03,12.05,10.015,24.017,22]pentacosa-1,3,5(10),11,13,15,17(22)-heptaene-19,23-dione;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O6.2ClH/c1-3-28(35)20-11-22-25-18(14-32(22)26(33)19(20)15-38-27(28)34)17(13-31-6-4-30(2)5-7-31)16-10-23-24(12-21(16)29-25)37-9-8-36-23;;/h10-12,35H,3-9,13-15H2,1-2H3;2*1H/t28-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIWMYRMOGIXGG-ZXVJYWQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32Cl2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165965 | |

| Record name | Lurtotecan dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155773-58-3 | |

| Record name | Lurtotecan dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155773583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lurtotecan dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LURTOTECAN DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S31P37BX03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lurtotecan Dihydrochloride: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Lurtotecan Dihydrochloride is a semi-synthetic analog of camptothecin, exhibiting potent antineoplastic activity as a topoisomerase I inhibitor.[1][2] This guide provides an in-depth analysis of its chemical properties, mechanism of action, and relevant experimental protocols, designed for professionals in the field of drug development and oncology research.

Chemical and Physical Properties

This compound is characterized by its specific chemical structure and physical attributes that influence its pharmacological behavior.

| Property | Value | Citation(s) |

| IUPAC Name | (18S)-18-ethyl-18-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-6,9,20-trioxa-13,24-diazahexacyclo[12.11.0.0³,¹².0⁵,¹⁰.0¹⁵,²⁴.0¹⁷,²²]pentacosa-1,3,5(10),11,13,15,17(22)-heptaene-19,23-dione | [3] |

| Synonyms | OSI-211, NX-211, GI147211 | [1] |

| CAS Number | 155773-58-3 (for the dihydrochloride salt) | [1] |

| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆ | [1][4] |

| Molecular Weight | 591.49 g/mol | [1][4] |

| Elemental Analysis | C, 56.86%; H, 5.45%; Cl, 11.99%; N, 9.47%; O, 16.23% | [1] |

| Solubility | Water-soluble (5.8 mg/mL). In DMSO, soluble at 4.33 mg/mL (with ultrasonic assistance). | [2][5] |

| Storage Conditions | Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is recommended to keep it in sealed storage, away from moisture and light.[2] | [2] |

Mechanism of Action

Lurtotecan's primary mechanism of action is the inhibition of topoisomerase I, a crucial enzyme in DNA replication and transcription.[6]

Lurtotecan selectively stabilizes the covalent complex formed between topoisomerase I and DNA.[3][6] This action inhibits the religation step of the enzyme's function, leading to the accumulation of single-strand DNA breaks.[1] The collision of the DNA replication fork with these cleaved strands results in the generation of irreversible double-strand DNA breaks.[6] This extensive DNA damage ultimately triggers apoptosis, or programmed cell death, in cancer cells.[1][6]

Beyond its impact on DNA replication, Lurtotecan has also been shown to inhibit RNA synthesis and interfere with the multi-ubiquitination and degradation of topoisomerase I.[3][6]

Experimental Protocols

In Vivo Antitumor Efficacy in Xenograft Models

This protocol outlines the methodology for assessing the antitumor activity of Lurtotecan in preclinical animal models.[5]

-

Animal Models: Mice with established human tumor xenografts, such as HT-29 and SW48 colon tumors.[5]

-

Treatment Regimen: Lurtotecan is administered intravenously at varying doses (e.g., 9 and 12 mg/kg) twice a week for a duration of five weeks.[5]

-

Efficacy Evaluation: Tumor volume is measured before and after the treatment period. The efficacy is expressed as a T/B ratio (tumor volume after treatment / tumor volume before treatment). A T/B ratio of less than 1 indicates tumor regression and is considered a successful outcome.[5]

-

Toxicity Monitoring: Animal body weight is monitored throughout the study as an indicator of systemic toxicity.[5]

Clinical Pharmacokinetic Studies

This protocol details the methodology for evaluating the pharmacokinetic profile of Lurtotecan in human subjects.[7][8]

-

Study Population: Cancer patients enrolled in Phase I or II clinical trials.[7][8]

-

Drug Administration: Lurtotecan, often in its liposomal formulation (NX 211), is administered as a 30-minute intravenous infusion.[8] Dose levels are escalated in different patient cohorts.[8]

-

Sample Collection: Serial blood (plasma and whole blood) and urine samples are collected at specified time points for up to 96 hours post-infusion.[8]

-

Bioanalytical Method: Lurtotecan concentrations in the collected samples are quantified using High-Performance Liquid Chromatography (HPLC).[8]

-

Pharmacokinetic Parameters: Key parameters such as maximum plasma concentration (Cmax), area under the curve (AUC), clearance (Cl), mean residence time (MRT), and half-life are calculated to characterize the drug's absorption, distribution, metabolism, and excretion.[7]

Phase II Clinical Trial Protocol for Head and Neck Cancer

This protocol provides an example of a Phase II clinical trial design for evaluating Lurtotecan's efficacy and safety.[9]

-

Patient Population: Patients with metastatic or locally recurrent squamous cell carcinoma of the head and neck who are ineligible for curative surgery or radiotherapy.[9][10]

-

Study Design: A multicenter study where patients may be stratified based on whether their target lesions are within a previously irradiated field.

-

Treatment Schedule: Liposomal Lurtotecan (OSI-211) is administered intravenously over 30 minutes on days 1 and 8 of a 21-day cycle.[9] A common dose is 2.4 mg/m²/day.[9] Treatment continues in the absence of disease progression or unacceptable toxicity.

-

Efficacy Endpoints: The primary endpoint is the objective response rate. Secondary endpoints include the duration of response, time to progression, and overall survival.

-

Safety and Toxicity Assessment: Patients are monitored for adverse events, with a particular focus on hematological toxicities like neutropenia and thrombocytopenia.[8][9]

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lurtotecan | C28H30N4O6 | CID 60956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Phase I and pharmacologic study of liposomal lurtotecan, NX 211: urinary excretion predicts hematologic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase II study of OSI-211 (liposomal lurtotecan) in patients with metastatic or loco-regional recurrent squamous cell carcinoma of the head and neck. An EORTC New Drug Development Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinConnect | Liposomal Lurtotecan in Treating Patients With [clinconnect.io]

Lurtotecan Dihydrochloride: A Technical Whitepaper on its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lurtotecan Dihydrochloride (formerly known as GI147211) is a semi-synthetic analog of camptothecin, a potent inhibitor of topoisomerase I. This document provides a comprehensive technical overview of the discovery, development, mechanism of action, and clinical evaluation of lurtotecan and its liposomal formulation, NX 211 (also known as OSI-211). Key preclinical and clinical data are summarized, and detailed experimental methodologies are provided for pivotal studies. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound's scientific journey.

Introduction

This compound emerged from the quest for water-soluble and more tolerable derivatives of the potent but challenging anti-cancer agent, camptothecin. As a topoisomerase I inhibitor, lurtotecan's mechanism of action is to trap the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately, apoptotic cell death.[1][2][3] To enhance its pharmacokinetic profile and improve tumor targeting, a liposomal formulation, NX 211 (OSI-211), was developed.[4] This whitepaper will delve into the scientific and technical details of lurtotecan's journey from a promising camptothecin analog to a clinically investigated anti-cancer agent.

Chemical Properties and Synthesis

Lurtotecan is chemically described as (8S)-8-Ethyl-8-hydroxy-15-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-11H-[1][4]dioxino[2,3-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-9,12(8H,14H)-dione.[5] The dihydrochloride salt enhances its water solubility.

Table 1: Chemical and Physical Properties of Lurtotecan and this compound

| Property | Lurtotecan (Free Base) | This compound |

| Synonyms | GI147211, OSI-211 | GG 211, GI-147211C |

| CAS Number | 149882-10-0 | 155773-58-3 |

| Molecular Formula | C28H30N4O6 | C28H32Cl2N4O6 |

| Molecular Weight | 518.56 g/mol | 591.49 g/mol |

Synthesis

The synthesis of lurtotecan involves a multi-step process. A key step is the Friedlander condensation to construct the quinoline ring system. This is followed by the introduction of the N-methylpiperazine side chain. While detailed, step-by-step industrial synthesis protocols are proprietary, a general synthetic scheme can be outlined as follows:

A 7-(chloromethyl)camptothecin derivative is synthesized via a Friedlander condensation. Subsequently, the chloride is displaced with N-methylpiperazine to yield lurtotecan.[6] The dihydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Mechanism of Action

Lurtotecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I, a nuclear enzyme crucial for relaxing DNA supercoiling during replication and transcription.

Topoisomerase I Inhibition

The mechanism involves the stabilization of the covalent "cleavable complex" formed between topoisomerase I and DNA.[1][3] Lurtotecan intercalates into this complex, preventing the re-ligation of the single-strand DNA break. This leads to an accumulation of these stalled complexes.

Downstream Signaling and Apoptosis

The collision of the DNA replication fork with the lurtotecan-stabilized cleavable complex results in the conversion of single-strand breaks into irreversible double-strand DNA breaks.[2][3] This DNA damage triggers a cascade of cellular responses, including cell cycle arrest, primarily at the G2/M phase, and the initiation of apoptosis. The apoptotic signaling involves the activation of DNA damage sensors like ATM (Ataxia Telangiectasia Mutated) and the subsequent phosphorylation of checkpoint kinases such as Chk2. This can lead to the activation of the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Bax and PUMA, ultimately leading to caspase activation and programmed cell death.

Preclinical Development

In Vitro Cytotoxicity

Xenograft Studies

Lurtotecan and its liposomal formulation, NX 211, have demonstrated significant antitumor activity in various human tumor xenograft models in mice.

Table 2: Summary of Preclinical Xenograft Studies of Lurtotecan and NX 211

| Xenograft Model | Treatment | Key Findings | Reference |

| Human leukemia (AML and ALL) in SCID mice | OSI-211 | Potent antileukemia activity | [1] |

| KB and ES-2 human tumor xenografts | Lurtotecan vs. NX 211 | NX 211 showed a >3-fold increase in therapeutic index compared to lurtotecan. | [4] |

| Multiple xenograft models | Lurtotecan | Potent antitumor activity | [4] |

Experimental Protocol: General Xenograft Efficacy Study

A generalized protocol for assessing in vivo efficacy is as follows:

-

Cell Culture and Implantation: Human tumor cells (e.g., KB or ES-2) are cultured in appropriate media. A specific number of cells (e.g., 1 x 10^6) are then subcutaneously implanted into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Treatment Administration: Lurtotecan, NX 211, or a vehicle control is administered intravenously according to a predetermined schedule and dose.

-

Tumor Measurement and Body Weight Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Mouse body weight is also monitored as an indicator of toxicity.

-

Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point. Efficacy is assessed by comparing tumor growth inhibition between the treated and control groups.

Pharmacokinetics of Lurtotecan vs. Liposomal Lurtotecan (NX 211) in Mice

The liposomal formulation NX 211 was developed to improve the pharmacokinetic properties of lurtotecan. Studies in nude mice demonstrated a significant enhancement in plasma residence time and drug exposure with NX 211 compared to the free drug.

Table 3: Comparative Pharmacokinetic Parameters of Lurtotecan and NX 211 in Nude Mice

| Parameter | Lurtotecan | NX 211 (Liposomal) | Fold Change (NX 211/Lurtotecan) |

| Dose (mg/kg) | 0.78 | 1.0 | - |

| Cmax (µg/mL) | 0.14 | 210 | ~1500 |

| AUC (µg*h/mL) | 0.09 | 135 | ~1500 |

| Half-life (h) | 0.3 | 6.9 | ~23 |

| Clearance (mL/h/kg) | 8600 | 7.4 | ~0.00086 |

Data adapted from a study in nude mice.[4]

Clinical Development

Lurtotecan, primarily in its liposomal formulation (NX 211/OSI-211), has been evaluated in several Phase I and Phase II clinical trials for various solid tumors and hematological malignancies.

Phase I Clinical Trials

Phase I studies were designed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of liposomal lurtotecan.

Table 4: Summary of a Phase I Trial of Liposomal Lurtotecan (NX 211) in Patients with Advanced Solid Tumors

| Parameter | Value |

| Patient Population | 29 patients with advanced solid tumors |

| Dosing Regimen | 30-minute IV infusion once every 3 weeks |

| Dose Levels Tested (mg/m²) | 0.4, 0.8, 1.6, 3.2, 3.8, 4.3 |

| Maximum Tolerated Dose (MTD) | Not explicitly stated, but 4.3 mg/m² was the highest dose tested |

| Recommended Phase II Dose | 3.8 mg/m² once every 3 weeks |

| Dose-Limiting Toxicities (DLTs) | Neutropenia and thrombocytopenia |

| Efficacy | 9 patients had stable disease |

Data from a Phase I study of NX 211.[7]

Experimental Protocol: Phase I Dose-Escalation Study

-

Patient Selection: Patients with advanced, refractory solid tumors meeting specific inclusion and exclusion criteria are enrolled.

-

Dose Escalation: Patients are enrolled in cohorts and receive escalating doses of liposomal lurtotecan. Dose escalation decisions are based on the toxicities observed in the first cycle of treatment.

-

Toxicity and Response Assessment: Patients are monitored for adverse events. Tumor response is evaluated at baseline and at regular intervals during treatment.

-

Pharmacokinetic Sampling: Blood and urine samples are collected at specified time points after drug administration to determine pharmacokinetic parameters.

Phase II Clinical Trials

Phase II trials were conducted to evaluate the efficacy and further assess the safety of liposomal lurtotecan in specific cancer types.

Table 5: Summary of a Phase II Trial of Liposomal Lurtotecan (OSI-211) in Squamous Cell Carcinoma of the Head and Neck (SCCHN)

| Parameter | Value |

| Patient Population | 46 eligible patients with metastatic or recurrent SCCHN |

| Dosing Regimen | 2.4 mg/m²/day IV over 30 min on days 1 and 8, every 21 days |

| Objective Response Rate | 2.2% (1 patient) |

| Stable Disease | 18 patients |

| Median Time to Progression | 6 weeks |

| Most Common Grade 1-2 Toxicity | Anemia (79%) |

| Most Common Grade 3-4 Toxicity | Infection (8.5%) |

Data from an EORTC Phase II study.

Clinical Pharmacokinetics of Liposomal Lurtotecan (NX 211)

Pharmacokinetic analyses from clinical trials have provided insights into the behavior of liposomal lurtotecan in humans.

Table 6: Pharmacokinetic Parameters of Liposomal Lurtotecan (NX 211) in Cancer Patients

| Parameter | Value (Mean ± SD) |

| Systemic Clearance (Plasma) | 0.82 ± 0.78 L/h/m² |

| Systemic Clearance (Whole Blood) | 1.15 ± 0.96 L/h/m² |

| Urinary Recovery (Fu) | 10.1% ± 4.05% |

Data from a Phase I study in patients with advanced solid tumors.[7]

Safety and Tolerability

The primary dose-limiting toxicities of liposomal lurtotecan observed in clinical trials are hematological, specifically neutropenia and thrombocytopenia.[7] Other reported adverse events are generally mild to moderate and include fatigue, nausea, and diarrhea.

Conclusion and Future Directions

This compound, particularly in its liposomal formulation, has demonstrated potent antitumor activity in preclinical models and a manageable safety profile in early-phase clinical trials. The liposomal delivery system significantly improves its pharmacokinetic properties, leading to enhanced drug exposure and tumor accumulation. While clinical activity in some heavily pretreated patient populations has been modest, the development of lurtotecan represents a significant effort in optimizing camptothecin-based therapy. Further research could explore its potential in combination with other anticancer agents or in different patient populations with specific molecular profiles that may predict a better response to topoisomerase I inhibitors.

References

- 1. Phase II study of OSI-211 (liposomal lurtotecan) in patients with metastatic or loco-regional recurrent squamous cell carcinoma of the head and neck. An EORTC New Drug Development Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Phase I and pharmacologic study of liposomal lurtotecan, NX 211: urinary excretion predicts hematologic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Liposomal lurtotecan (NX211): determination of total drug levels in human plasma and urine by reversed-phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Structure-Activity Relationship of Lurtotecan Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lurtotecan dihydrochloride (formerly known as GG-211 or GI147211) is a semi-synthetic analog of the natural alkaloid camptothecin, a potent inhibitor of DNA topoisomerase I.[1][2][3][4][5] Like other camptothecin derivatives, lurtotecan exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA. This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.[2] Lurtotecan has been investigated in clinical trials for the treatment of various cancers. This guide provides a detailed overview of the structure-activity relationship (SAR) of lurtotecan, presenting key quantitative data, experimental methodologies, and the underlying molecular interactions that govern its therapeutic potential.

Core Structure and Mechanism of Action

The core structure of lurtotecan is based on the pentacyclic ring system of camptothecin. Modifications to this core structure, particularly at the 7, 10, and 11 positions of the A and B rings, have been a primary focus of drug development efforts to improve efficacy, solubility, and pharmacokinetic properties. Lurtotecan features a 10,11-ethylenedioxy group and a 7-(4-methylpiperazinomethylene) substituent, which contribute to its unique pharmacological profile.

The generally accepted mechanism of action for camptothecins, including lurtotecan, involves the stabilization of the topoisomerase I-DNA cleavable complex. This process is depicted in the signaling pathway below.

Caption: Mechanism of Lurtotecan-induced apoptosis.

Structure-Activity Relationship of Lurtotecan Analogs

The cytotoxic activity of lurtotecan is significantly influenced by modifications to its chemical structure. The following table summarizes the in vitro cytotoxicity of lurtotecan and a key analog, 7-methyl-10,11-ethylenedioxy-20(S)-camptothecin (MEC), which is a photodegradant of lurtotecan. This data highlights the importance of the C7 substituent.

| Compound | C7-Substituent | Cell Line | IC50 (nM) |

| Lurtotecan | -CH2-N(CH2CH2)2N-CH3 | A549 (Lung Carcinoma) | 1.8 ± 0.3 |

| HT-29 (Colon Adenocarcinoma) | 3.5 ± 0.6 | ||

| IGROV-1 (Ovarian Adenocarcinoma) | 1.2 ± 0.2 | ||

| LoVo (Colon Adenocarcinoma) | 2.9 ± 0.5 | ||

| MCF-7 (Breast Adenocarcinoma) | 2.1 ± 0.4 | ||

| SK-MEL-28 (Malignant Melanoma) | 4.2 ± 0.7 | ||

| U-373-MG (Glioblastoma) | 2.5 ± 0.4 | ||

| MEC | -CH3 | A549 (Lung Carcinoma) | 0.5 ± 0.1 |

| HT-29 (Colon Adenocarcinoma) | 1.1 ± 0.2 | ||

| IGROV-1 (Ovarian Adenocarcinoma) | 0.4 ± 0.1 | ||

| LoVo (Colon Adenocarcinoma) | 0.9 ± 0.2 | ||

| MCF-7 (Breast Adenocarcinoma) | 0.7 ± 0.1 | ||

| SK-MEL-28 (Malignant Melanoma) | 1.2 ± 0.2 | ||

| U-373-MG (Glioblastoma) | 0.8 ± 0.1 | ||

| Topotecan | -CH2N(CH3)2 at C9, -OH at C10 | A549 (Lung Carcinoma) | 6.5 ± 1.1 |

| HT-29 (Colon Adenocarcinoma) | 13.2 ± 2.2 | ||

| IGROV-1 (Ovarian Adenocarcinoma) | 4.8 ± 0.8 | ||

| LoVo (Colon Adenocarcinoma) | 10.9 ± 1.8 | ||

| MCF-7 (Breast Adenocarcinoma) | 8.1 ± 1.4 | ||

| SK-MEL-28 (Malignant Melanoma) | 15.8 ± 2.7 | ||

| U-373-MG (Glioblastoma) | 9.5 ± 1.6 | ||

| SN-38 | -C2H5 at C7, -OH at C10 | A549 (Lung Carcinoma) | 1.5 ± 0.3 |

| HT-29 (Colon Adenocarcinoma) | 3.1 ± 0.5 | ||

| IGROV-1 (Ovarian Adenocarcinoma) | 1.1 ± 0.2 | ||

| LoVo (Colon Adenocarcinoma) | 2.6 ± 0.4 | ||

| MCF-7 (Breast Adenocarcinoma) | 1.9 ± 0.3 | ||

| SK-MEL-28 (Malignant Melanoma) | 3.8 ± 0.6 | ||

| U-373-MG (Glioblastoma) | 2.3 ± 0.4 |

Data extracted from a study on the photodegradation of lurtotecan, where MEC was identified and evaluated. The IC50 values were determined after a 5-day continuous exposure.[6]

The data clearly indicates that the replacement of the piperazinomethyl group at the C7 position with a simple methyl group (MEC) results in a significant increase in cytotoxicity, with MEC being approximately 2- to 18-fold more potent than lurtotecan, topotecan, and SN-38 across the tested cell lines.[6] This finding aligns with broader SAR studies of camptothecins, which suggest that alkyl substitutions at the C7 position can enhance topoisomerase I inhibitory activity.[6]

Experimental Protocols

Synthesis of 7-Substituted Camptothecin Analogs

A general synthetic route to introduce substituents at the C7 position of the camptothecin core involves the use of a 7-chloromethyl-camptothecin intermediate. This intermediate can then be reacted with various nucleophiles to generate a library of analogs.

Caption: General workflow for synthesizing C7-substituted camptothecins.

Protocol for the Synthesis of 7-(N-Boc-piperazinyl)-methyl-camptothecin:

-

Preparation of 7-Chloromethyl-camptothecin: Camptothecin is converted to 7-chloromethyl-camptothecin using the Sawada method.

-

Nucleophilic Substitution: To a solution of 7-chloromethyl-camptothecin in dry DMF, N-Boc protected piperazine is added.

-

Reaction: The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography.

-

Purification: The solvent is evaporated, and the residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., CHCl3/MeOH) to yield the target compound.[1]

Topoisomerase I Inhibition Assay

The ability of lurtotecan and its analogs to inhibit topoisomerase I is a key measure of their mechanism-based activity. A common method is the DNA relaxation assay.

Protocol for Topoisomerase I DNA Relaxation Assay:

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a relaxation buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol).

-

Compound Addition: Add the test compound (lurtotecan or analog) at various concentrations to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding purified human topoisomerase I.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop solution (e.g., 1% SDS, 0.05% bromophenol blue, and 50% glycerol).

-

Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of lurtotecan or its analogs and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The structure-activity relationship of this compound is a critical area of research for the development of more effective topoisomerase I inhibitors. The available data, though limited for a broad range of lurtotecan-specific analogs, clearly indicates that modifications at the C7 position significantly impact cytotoxic potency. The increased activity of the 7-methyl analog compared to the 7-piperazinomethyl parent compound (lurtotecan) suggests that smaller, lipophilic substituents at this position may be favorable for enhancing anti-tumor effects. Further synthesis and evaluation of a wider range of lurtotecan analogs are necessary to fully elucidate the SAR and to guide the design of next-generation camptothecin derivatives with improved therapeutic indices. The experimental protocols provided herein offer a framework for the continued investigation of these promising anti-cancer agents.

References

- 1. Design, synthesis, and cytotoxic activity of novel 7-substituted camptothecin derivatives incorporating piperazinyl-sulfonylamidine moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Lurtotecan (GI147211) | 拓扑异构酶 I 抑制剂 | MCE [medchemexpress.cn]

- 6. aacrjournals.org [aacrjournals.org]

Lurtotecan Dihydrochloride: A Technical Guide to Target Validation in Ovarian Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ovarian cancer remains a significant clinical challenge due to late-stage diagnosis and high rates of recurrence. The development of targeted therapies is crucial for improving patient outcomes. Lurtotecan dihydrochloride, a semi-synthetic analogue of camptothecin, has been investigated as a potent anti-neoplastic agent.[1][2] This document provides a comprehensive technical overview of the validation of its molecular target, DNA topoisomerase I (TOP1), in the context of ovarian cancer. We will detail the mechanism of action, summarize preclinical and clinical efficacy data, provide standardized experimental protocols for target validation, and present visual workflows and pathways to support further research and development in this area.

The Molecular Target: DNA Topoisomerase I in Ovarian Cancer

DNA topoisomerase I (TOP1) is a critical nuclear enzyme responsible for regulating DNA topology during replication, transcription, and recombination. It alleviates torsional stress by inducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind before resealing the break.[3]

In many malignancies, including ovarian cancer, TOP1 is overexpressed compared to normal tissues.[4] This elevated expression is often correlated with advanced tumor stage and poor prognosis.[4] The high proliferative rate of cancer cells makes them particularly dependent on TOP1 activity to manage the topological challenges of constant DNA replication. This dependency establishes TOP1 as a key therapeutic target for anti-cancer drug development. Topoisomerase I inhibitors are recognized as one of the more effective and tolerable treatment options for recurrent ovarian cancer.[5][6][7]

This compound: Mechanism of Action

Lurtotecan is a potent TOP1 inhibitor.[8] Unlike agents that prevent TOP1 from binding to DNA, lurtotecan exerts its cytotoxic effect by trapping the enzyme in a covalent complex with DNA.[1]

The mechanism proceeds as follows:

-

TOP1 Cleavage: TOP1 initiates its catalytic cycle by cleaving one strand of the DNA duplex.

-

Lurtotecan Intercalation: Lurtotecan binds to this transient TOP1-DNA cleavage complex.

-

Stabilization of the Complex: The drug selectively stabilizes the complex, preventing the TOP1-mediated religation of the DNA strand.[1][9]

-

Collision with Replication Fork: When a DNA replication fork encounters this stabilized ternary complex, it leads to the conversion of the single-strand break into a cytotoxic double-strand break.[1]

-

Cell Cycle Arrest and Apoptosis: The accumulation of these irreparable DNA double-strand breaks triggers cell cycle arrest and ultimately induces apoptosis.[1][9]

Preclinical and Clinical Target Validation

The validation of TOP1 as a target for lurtotecan in ovarian cancer is supported by both preclinical and clinical studies. While lurtotecan itself showed modest activity in later trials and its development was discontinued, the data from its investigation provides a valuable framework for understanding TOP1 inhibition in this disease.[2][10]

Preclinical Efficacy

In vitro studies consistently demonstrated the cytotoxicity of lurtotecan against various cancer cell lines. Early comparisons with topotecan, another TOP1 inhibitor, indicated that lurtotecan was more soluble and exhibited greater in vitro cytotoxicity.[11]

Table 1: Representative In Vitro Cytotoxicity Data Template

| Ovarian Cancer Cell Line | Histological Subtype | Lurtotecan IC50 (nM) | Topotecan IC50 (nM) |

|---|---|---|---|

| A2780 | Epithelial | Data Point | Data Point |

| SKOV-3 | Clear Cell | Data Point | Data Point |

| OVCAR-3 | Epithelial | Data Point | Data Point |

| Caov-3 | Epithelial | Data Point | Data Point |

Clinical Validation in Ovarian Cancer

Lurtotecan, particularly in its liposomal formulation (OSI-211), advanced to Phase II clinical trials for recurrent or refractory ovarian cancer. These trials aimed to determine its efficacy and safety in heavily pretreated patient populations.

A randomized Phase II trial by the National Cancer Institute of Canada Clinical Trials Group evaluated two different intravenous schedules of liposomal lurtotecan in women with relapsed epithelial ovarian cancer.[12] Another Phase II study specifically investigated liposomal lurtotecan in patients with topotecan-resistant ovarian cancer.[10]

Table 2: Summary of Key Phase II Clinical Trial Data for Liposomal Lurtotecan (OSI-211) in Ovarian Cancer

| Trial Identifier / Source | Patient Population | Treatment Arm / Schedule | Number of Patients | Overall Response Rate (ORR) | Stable Disease (SD) | Key Toxicities |

|---|---|---|---|---|---|---|

| NCIC CTG Trial (Arm A)[12] | Relapsed Epithelial Ovarian Cancer | Daily for 3 days, every 21 days | 39 | 15.4% | Data Not Specified | Grade 4 Neutropenia (51%), Febrile Neutropenia (26%) |

| NCIC CTG Trial (Arm B)[12] | Relapsed Epithelial Ovarian Cancer | Days 1 and 8, every 21 days | 41 | 4.9% | Data Not Specified | Grade 4 Neutropenia (22%), Febrile Neutropenia (2.4%) |

| Seiden et al., 2004[10] | Topotecan-Resistant Ovarian Cancer | 2.4 mg/m² on Days 1 and 8, every 21 days | 22 | 0% | 8 patients (36.4%) | Mild to moderate thrombocytopenia, anemia, neutropenia |

While the objective response rates were modest, particularly in the topotecan-resistant population, the observation of stable disease suggested some level of biological activity.[10] However, the efficacy was not sufficient to warrant progression to Phase III trials, and development was ultimately halted.[2]

Experimental Protocols for Target Validation

Validating a TOP1 inhibitor requires a multi-step approach, from confirming enzymatic inhibition to assessing cellular and in vivo anti-tumor activity.

Protocol: TOP1 DNA Relaxation Assay

This biochemical assay directly measures the inhibition of TOP1's catalytic activity.

-

Objective: To determine the concentration of lurtotecan required to inhibit 50% of TOP1 activity (IC50).

-

Materials:

-

Human TOP1 enzyme (recombinant).

-

Supercoiled plasmid DNA (e.g., pBR322).

-

Assay Buffer: 10 mM Tris-HCl (pH 7.9), 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 1 mM DTT.

-

This compound serial dilutions.

-

Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.05% bromophenol blue, 10% glycerol.

-

Agarose gel (1%), TBE buffer, Ethidium bromide or SYBR Safe.

-

-

Methodology:

-

Prepare reaction mixtures in microfuge tubes on ice. To the Assay Buffer, add supercoiled DNA to a final concentration of 10-20 ng/µL.

-

Add serial dilutions of lurtotecan (or vehicle control) to the respective tubes.

-

Initiate the reaction by adding a fixed amount of human TOP1 enzyme (e.g., 1-2 units).

-

Incubate the reaction at 37°C for 30 minutes.

-

Terminate the reaction by adding Stop Solution/Loading Dye.

-

Load samples onto a 1% agarose gel.

-

Perform electrophoresis at 50-100V until the supercoiled and relaxed DNA forms are well-separated.

-

Stain the gel with ethidium bromide/SYBR Safe and visualize under UV light.

-

Analysis: Quantify the band intensity of the supercoiled (unreacted) and relaxed (reacted) DNA. The inhibition of relaxation in the presence of lurtotecan is indicative of TOP1 inhibition. Calculate the IC50 value from the dose-response curve.

-

Protocol: Cell-Based Cytotoxicity Assay (MTT/XTT)

This assay measures the impact of the drug on the viability and proliferation of ovarian cancer cells.

-

Objective: To determine the IC50 of lurtotecan in various ovarian cancer cell lines.

-

Materials:

-

Ovarian cancer cell lines (e.g., A2780, SKOV-3).

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS).

-

96-well cell culture plates.

-

This compound serial dilutions.

-

MTT or XTT reagent.

-

Solubilization buffer (for MTT) or PMS (for XTT).

-

Microplate reader.

-

-

Methodology:

-

Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well and allow them to adhere overnight.

-

Remove the medium and add fresh medium containing serial dilutions of lurtotecan (typically from 0.1 nM to 10 µM) and a vehicle control.

-

Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.

-

Add MTT/XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

If using MTT, add solubilization buffer and incubate until the formazan crystals are dissolved.

-

Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the IC50 using non-linear regression analysis.

-

Conclusion and Future Directions

The investigation of this compound has unequivocally validated DNA topoisomerase I as a relevant therapeutic target in ovarian cancer. Its mechanism of action—stabilizing the TOP1-DNA cleavage complex—is a proven strategy for inducing cancer cell death.[1] While lurtotecan itself did not achieve the required clinical efficacy to advance, the lessons learned from its development are invaluable.[10][12]

Future research should focus on:

-

Novel TOP1 Inhibitors: Developing next-generation inhibitors with improved pharmacokinetic profiles, better tumor penetration, and reduced off-target toxicities.

-

Combination Therapies: Exploring the synergy of TOP1 inhibitors with other agents, such as PARP inhibitors, given their complementary roles in DNA damage repair.

-

Biomarker Development: Identifying predictive biomarkers beyond TOP1 expression to select patient populations most likely to respond to this class of drugs.

By building on the foundational knowledge established through the study of agents like lurtotecan, the field can continue to advance TOP1-targeted therapies and improve outcomes for patients with ovarian cancer.

References

- 1. Facebook [cancer.gov]

- 2. Lurtotecan - Wikipedia [en.wikipedia.org]

- 3. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting of Topoisomerase I for Prognoses and Therapeutics of Camptothecin-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Facebook [cancer.gov]

- 10. A phase II study of liposomal lurtotecan (OSI-211) in patients with topotecan resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Lurtotecan Dihydrochloride: A Technical Guide for Small Cell Lung Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Cell Lung Cancer (SCLC) is an aggressive malignancy characterized by rapid growth and early metastasis. While initial chemotherapy regimens can be effective, resistance and relapse are common, necessitating the exploration of novel therapeutic agents. Lurtotecan Dihydrochloride (formerly known as GI147211) is a semi-synthetic analogue of camptothecin, a class of compounds known for their potent anti-neoplastic activity. This technical guide provides a comprehensive overview of the available research on Lurtotecan for SCLC, focusing on its mechanism of action, clinical efficacy, and relevant experimental protocols. Due to the limited publicly available data on Lurtotecan, this guide synthesizes the most relevant findings to support further research and development efforts in this area.

Core Mechanism of Action: Topoisomerase I Inhibition

Lurtotecan exerts its cytotoxic effects by targeting DNA topoisomerase I, a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription.[1][2] The mechanism involves the stabilization of the covalent complex between topoisomerase I and DNA, which leads to single-strand breaks.[3] When the DNA replication machinery encounters these stabilized complexes, the single-strand breaks are converted into lethal double-strand breaks, triggering a cascade of events that ultimately leads to apoptotic cell death.[3][4]

Signaling Pathway for Lurtotecan-Induced Apoptosis

Caption: Mechanism of Lurtotecan as a Topoisomerase I inhibitor leading to apoptosis.

Preclinical and Clinical Data

Clinical Efficacy in Second-Line SCLC Treatment

A key clinical study by the EORTC Early Clinical Studies Group evaluated Lurtotecan (GI147211) as a second-line treatment for SCLC. Patients were stratified into two groups: those with refractory disease (relapse within 3 months of first-line therapy) and those with sensitive disease (relapse after 3 months).

| Patient Group | Number of Patients | Overall Response Rate (ORR) | 95% Confidence Interval (CI) | Median Duration of Partial Response (PR) |

| Refractory | 29 | 10.3% | 2.2% - 27% | 5.7 months |

| Sensitive | 37 | 21.1% | 9.5% - 37% | 5.2 months |

| Overall | 66 | 16.6% | 8.5% - 27.5% | 4.8 months |

Table 1: Efficacy of Lurtotecan in Second-Line SCLC Treatment

Toxicity Profile

The primary dose-limiting toxicities observed in clinical trials were hematological. The EORTC study reported the following grade 3-4 toxicities:

| Toxicity | Grade 3-4 Incidence (% of cycles) |

| Neutropenia | 25% |

| Thrombocytopenia | 23% |

Non-hematological toxicities were generally mild to moderate and included nausea (22% of cycles), vomiting (11%), and malaise (34%).

Pharmacokinetic Properties

Pharmacokinetic data from a population analysis in phase II studies revealed substantial interpatient variability in Lurtotecan clearance.

| Pharmacokinetic Parameter | Mean Value (± SD) |

| Total Plasma Clearance (CL) | 87 ± 28 L/h |

Table 2: Population Pharmacokinetics of Lurtotecan

Experimental Protocols

EORTC Phase II Clinical Trial Protocol

The following is a summary of the methodology used in the EORTC trial of Lurtotecan in second-line SCLC.

1. Patient Population:

-

Patients with measurable SCLC who had progressed after one prior line of chemotherapy.

-

Patients were stratified into two cohorts:

-

Refractory: No response to initial treatment or relapse within three months of the last cycle.

-

Sensitive: Relapse more than three months after the last cycle of first-line chemotherapy.

-

2. Treatment Regimen:

-

Lurtotecan (GI147211) was administered at a dose of 1.2 mg/m²/day.

-

The drug was given as a 30-minute intravenous infusion for five consecutive days.

-

Treatment cycles were repeated every three weeks.

3. Response Evaluation:

-

Tumor response was assessed according to standard oncology criteria.

EORTC Phase II Clinical Trial Workflow

Caption: Workflow of the EORTC Phase II clinical trial of Lurtotecan in SCLC.

Representative In Vitro Experimental Protocol: DNA Topoisomerase I Relaxation Assay

This protocol is a representative method for assessing the inhibitory activity of compounds like Lurtotecan on topoisomerase I. It is based on the principle that topoisomerase I relaxes supercoiled DNA, and this change can be visualized by agarose gel electrophoresis.

1. Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol)

-

This compound stock solution (in an appropriate solvent, e.g., DMSO)

-

5x Stop buffer/gel loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

1x TAE buffer

-

Ethidium bromide or other DNA stain

-

Nuclease-free water

2. Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction (20 µL final volume):

-

2 µL of 10x Topoisomerase I reaction buffer

-

0.5 µL of supercoiled pBR322 DNA (e.g., at 0.25 µg/µL)

-

Varying concentrations of Lurtotecan or vehicle control.

-

Nuclease-free water to bring the volume to 17 µL.

-

-

Add 3 µL of diluted Topoisomerase I enzyme to each tube (the optimal amount for full relaxation should be determined in preliminary experiments).

-

Mix gently and incubate the reactions for 30 minutes at 37°C.

-

Stop the reaction by adding 5 µL of 5x stop buffer/gel loading dye.

-

Load the samples onto a 1% agarose gel prepared with 1x TAE buffer.

-

Perform electrophoresis at 1-2.5 V/cm until the dye front has migrated sufficiently.

-

Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes.

-

Destain in water for 10-30 minutes.

-

Visualize the DNA bands under UV light. The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band compared to the control with active enzyme, which will show relaxed DNA topoisomers.

Conclusion and Future Directions

The available data, though limited, suggest that this compound is an active agent in the second-line treatment of SCLC, with a toxicity profile comparable to other camptothecin analogues. The distinct response rates in refractory and sensitive patient populations highlight the need for further investigation into biomarkers of sensitivity to topoisomerase I inhibitors in SCLC. The development of novel formulations, such as liposomal Lurtotecan, may offer an improved therapeutic index. Further preclinical studies are warranted to elucidate the specific downstream signaling pathways affected by Lurtotecan in SCLC and to explore potential synergistic combinations with other anti-cancer agents. More comprehensive and fully published clinical trials are necessary to definitively establish the role of Lurtotecan in the management of SCLC.

References

In Silico Modeling of Lurtotecan Dihydrochloride Binding to the Topoisomerase I-DNA Complex: A Technical Guide

Abstract: Lurtotecan, a semisynthetic analog of camptothecin, is a potent inhibitor of human DNA topoisomerase I (Top1), a critical enzyme in DNA replication and transcription.[1][2] Its antineoplastic activity stems from the stabilization of the Top1-DNA covalent complex, forming a ternary drug-enzyme-DNA complex.[1][3] This stabilization prevents the religation of single-strand DNA breaks, leading to replication fork collisions, double-strand breaks, and ultimately, apoptosis.[1][4] Understanding the molecular interactions underpinning this mechanism is paramount for the rational design of more effective and less toxic Top1 inhibitors. This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of Lurtotecan to the Top1-DNA complex, summarizes key quantitative data, details relevant experimental protocols for model validation, and visualizes the associated molecular pathways and computational workflows.

Lurtotecan's Mechanism of Action: The Ternary Complex

Lurtotecan does not bind to Topoisomerase I or DNA individually. Instead, it acts as an interfacial inhibitor, binding to the transient covalent complex formed between Top1 and DNA during the catalytic cycle.[5][6] The enzyme introduces a single-strand nick in the DNA backbone via a transesterification reaction involving its active-site tyrosine (Tyr723).[5] Lurtotecan then intercalates into this cleavage site, stacking against the flanking DNA base pairs.[5][7] This intercalation physically obstructs the 5'-hydroxyl end of the broken DNA strand from religating, thus trapping the "cleavage complex."[5] The persistence of this ternary complex is a key determinant of cytotoxicity.[7] The collision of advancing replication forks with these trapped complexes converts the single-strand breaks into irreversible, lethal double-strand breaks.[1][8]

In Silico Modeling Workflow

Computational modeling provides atomic-level insights into the binding process that are often inaccessible through experimental methods alone.[9][10] Techniques like molecular docking and molecular dynamics (MD) simulations are instrumental in predicting binding poses, identifying key intermolecular interactions, and estimating binding affinities.[9][11]

A typical in silico workflow for modeling Lurtotecan binding involves several sequential steps, from system preparation to data analysis.

Molecular Docking and Dynamics of Lurtotecan Binding

3.1. Target Preparation The starting point for in silico modeling is a high-resolution 3D structure of the human Topoisomerase I-DNA covalent complex. The crystal structure with PDB ID: 1T8I, which contains the analog Topotecan, is a commonly used template.[5][12] Preparation involves removing the original ligand, adding hydrogen atoms, and assigning appropriate atomic charges using a force field (e.g., AMBER, CHARMM).

3.2. Ligand Preparation A 3D structure of Lurtotecan is generated and energy-minimized. Partial atomic charges are calculated using quantum mechanical methods to accurately represent its electrostatic potential.

3.3. Molecular Docking Molecular docking algorithms predict the preferred orientation of Lurtotecan within the Top1-DNA cleavage site.[9] The docking results indicate that, like other camptothecins, Lurtotecan intercalates into the DNA at the cleavage site, with its planar polycyclic ring system stacking between the -1 and +1 base pairs.[5][13]

3.4. Molecular Dynamics (MD) Simulations Following docking, MD simulations are performed to study the dynamic behavior and stability of the Lurtotecan-Top1-DNA ternary complex over time (typically on the nanosecond to microsecond scale).[7][12] These simulations provide insights into the conformational changes of the protein and ligand, the role of water molecules, and the strength of various interactions.[7][11] Analysis of MD trajectories can reveal the stability of hydrogen bonds and van der Waals contacts that are critical for the persistence of the ternary complex.[7]

Quantitative Binding Data

| Compound | Target | Method | Predicted Binding Energy (kcal/mol) | Reference |

| Topotecan | Top1-DNA Complex | Molecular Docking | -44.55 to -52.28 | [14] |

| SN-38 (Irinotecan) | Top1-DNA Complex | Molecular Docking | -51.36 | [14] |

| Camptothecin Analogs | Top1-DNA Complex | Molecular Dynamics | Varies; correlates with complex stability | [7] |

Note: Binding energy values are highly dependent on the computational method and force field used. These values represent the relative affinity and stability of the complex.

Experimental Validation Protocols

In silico models must be validated by experimental data. The primary method for evaluating Top1 inhibitors is the DNA cleavage assay, which directly measures the drug's ability to stabilize the cleavage complex.[15]

5.1. Detailed Protocol: Topoisomerase I DNA Cleavage Assay

This assay quantifies the stabilization of the Top1-DNA cleavage complex induced by an inhibitor.[15][16]

-

DNA Substrate Preparation: A DNA fragment (e.g., a 117-bp oligonucleotide or a linearized plasmid like pBR322) is labeled at the 3'-end with a radioactive isotope, typically [α-³²P]dATP, using terminal deoxynucleotidyl transferase.[16][17]

-

Reaction Mixture Assembly: The ³²P-labeled DNA substrate (e.g., 2 nM) is incubated with purified recombinant human Topoisomerase I in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA).[16]

-

Inhibitor Addition: Lurtotecan is added to the reaction mixture at various concentrations (e.g., ranging from 0.1 µM to 100 µM). A control reaction without the inhibitor is run in parallel.[16]

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 20-30 minutes) to allow for the formation of cleavage complexes.[16][18]

-

Reaction Termination: The reaction is stopped by adding sodium dodecyl sulfate (SDS) to a final concentration of 0.2-0.5%. SDS denatures the Topoisomerase I, but the covalent bond between the enzyme and the cleaved DNA strand remains intact. Proteinase K is often added to digest the protein.[17][18]

-

Electrophoresis: The samples are mixed with a loading dye (containing formamide to denature the DNA) and run on a denaturing polyacrylamide gel.[15]

-

Analysis: The gel is dried and exposed to a phosphor screen or X-ray film. The intensity of the bands corresponding to the cleaved DNA fragments is quantified. An increase in the amount of cleaved DNA in the presence of Lurtotecan indicates stabilization of the Top1-DNA complex.[15]

Cellular Signaling and Downstream Effects

The formation of the ternary Lurtotecan-Top1-DNA complex is the initiating event for a cascade of cellular responses, primarily related to the DNA Damage Response (DDR).

When a replication fork collides with the trapped complex, the single-strand break is converted into a highly cytotoxic double-strand break (DSB).[1] This damage activates key sensor proteins of the DDR pathway, such as the ATM and ATR kinases. Activation of the DDR leads to cell cycle arrest, primarily in the S-phase, to allow time for repair.[4] If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[3]

Conclusion

In silico modeling, anchored by experimental validation, provides a powerful paradigm for understanding the binding of Lurtotecan to its target. Molecular docking and MD simulations illuminate the precise atomic interactions that stabilize the cytotoxic ternary complex. This detailed molecular understanding is crucial for structure-activity relationship studies and serves as a foundation for the design of next-generation Topoisomerase I inhibitors with improved efficacy and safety profiles. The continued integration of computational and experimental approaches will undoubtedly accelerate the discovery of novel anticancer therapeutics.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lurtotecan | C28H30N4O6 | CID 60956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Topoisomerase I-Targeting Drugs | Oncohema Key [oncohemakey.com]

- 9. Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of New Drugs against Human Topoisomerase I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Silico 3D Modeling of Binding Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DSpace [scholarshare.temple.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Interaction of Camptothecin Anticancer Drugs with Ribosomal Proteins L15 and L11: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. inspiralis.com [inspiralis.com]

- 18. pubcompare.ai [pubcompare.ai]

Methodological & Application

Lurtotecan Dihydrochloride: Comprehensive Cell Culture Treatment Guidelines

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Lurtotecan Dihydrochloride is a semi-synthetic analog of camptothecin and a potent inhibitor of topoisomerase I, a critical enzyme involved in DNA replication and transcription. By stabilizing the topoisomerase I-DNA covalent complex, Lurtotecan induces single- and double-strand DNA breaks, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. These application notes provide a summary of its mechanism of action, key applications in cancer research, and guidelines for its use in cell culture experiments.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting topoisomerase I. The binding of Lurtotecan to the enzyme-DNA complex prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks. This DNA damage triggers the activation of the DNA Damage Response (DDR) pathway. Key proteins in this pathway, including ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), are activated and, in turn, phosphorylate downstream effectors such as CHK1 and CHK2.[1][2][3][4] This signaling cascade ultimately leads to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[5]

Key Applications

-

In vitro cytotoxicity studies: Evaluation of the anti-proliferative effects of this compound against a wide range of cancer cell lines.

-

Apoptosis induction: Investigation of the apoptotic pathways triggered by Lurtotecan-induced DNA damage.

-

Cell cycle analysis: Studying the effects of Lurtotecan on cell cycle progression and checkpoint activation.

-

Combination therapy studies: Assessing the synergistic or additive effects of Lurtotecan with other anticancer agents.

-

Drug resistance studies: Investigating the mechanisms of resistance to topoisomerase I inhibitors.

Handling and Storage

This compound should be handled with care, using appropriate personal protective equipment. It is typically supplied as a solid and should be stored at -20°C, protected from light and moisture. For cell culture experiments, stock solutions are typically prepared in dimethyl sulfoxide (DMSO).

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lurtotecan and other topoisomerase I inhibitors in various cancer cell lines. This data is intended to provide a starting point for determining the effective concentration range for your specific cell line and experimental conditions.

| Cell Line | Cancer Type | Compound | IC50 Value | Incubation Time | Citation |

| DMS-53 | Small Cell Lung Cancer | Lurbinectedin | 1-2 nM | Not Specified | [6] |

| LoVo | Colorectal Cancer | Irinotecan | 15.8 µM | Not Specified | [7] |

| HT-29 | Colorectal Cancer | Irinotecan | 5.17 µM | Not Specified | [7] |

| LoVo | Colorectal Cancer | SN-38 | 8.25 nM | Not Specified | [7] |

| HT-29 | Colorectal Cancer | SN-38 | 4.50 nM | Not Specified | [7] |

| SW620 | Colorectal Cancer | CPT-11 | 55.45 µg/mL | 48 hours | [8] |

| H1299 | Non-Small Cell Lung Cancer | Camptothecin | 1 µM | Not Specified | [9] |

| H460 | Non-Small Cell Lung Cancer | Camptothecin | 1 µM | Not Specified | [9] |

| J45.01 | Leukemia | Podophyllotoxin | 0.0040 µg/mL | Not Specified | [10] |

| CEM/C1 | Leukemia | Podophyllotoxin | 0.0286 µg/mL | Not Specified | [10] |

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. These should be adapted and optimized for your specific cell line and experimental setup.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on adherent cancer cells.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete culture medium.[5] Incubate overnight to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[5] Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Shake the plate for 10 minutes at a low speed to ensure complete dissolution.[5] Measure the absorbance at 490 nm or 590 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantitative analysis of apoptosis and necrosis using flow cytometry.

Materials:

-

This compound-treated and untreated cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Preparation: Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis. Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation.[12]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[13] Gently vortex the cells.

-

Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[14]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution by flow cytometry.

Materials:

-

This compound-treated and untreated cells

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS and then fix them by adding cold 70% ethanol dropwise while vortexing to prevent clumping.[15] Incubate at 4°C for at least 30 minutes.[15]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[16]

-

Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.[17]

-

Incubation: Incubate the cells for 5-10 minutes at room temperature in the dark.[16]

-

Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]

Visualizations

This compound Mechanism of Action

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for MTT-based cytotoxicity assay.

Flow Cytometry Analysis of Apoptosis

Caption: Workflow for apoptosis analysis by flow cytometry.

References

- 1. The role of checkpoint kinase 1 in sensitivity to topoisomerase I poisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeted delivery of irinotecan to colon cancer cells using epidermal growth factor receptor-conjugated liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human non-small cell lung cancer cells can be sensitized to camptothecin by modulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. kumc.edu [kumc.edu]

- 15. protocols.io [protocols.io]

- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

Application Note: Quantification of Lurtotecan Dihydrochloride Using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Lurtotecan Dihydrochloride in bulk drug substance and pharmaceutical formulations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with fluorescence detection.

Introduction

Lurtotecan (GI147211) is a semi-synthetic, water-soluble analogue of the topoisomerase I inhibitor camptothecin, which has been investigated for its antitumor activity. Accurate and precise quantification of Lurtotecan is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note describes a robust RP-HPLC method for the determination of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine analysis in a laboratory setting.

Method Principle

The method utilizes reversed-phase chromatography to separate Lurtotecan from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. Quantification is performed by fluorescence detection, which offers high sensitivity and selectivity for camptothecin analogues.[1]

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Glacial acetic acid (analytical grade)

-

Water (HPLC grade or Milli-Q)

-

Perchloric acid (analytical grade)

-

Methanol (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and fluorescence detector is required.

Table 1: HPLC Instrumentation and Operating Conditions

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column |

| Mobile Phase | A: 75 mM Ammonium acetate buffer (pH 4.5, adjusted with acetic acid)B: Acetonitrile |

| Gradient | Isocratic: 70% A and 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Fluorescence Detector | Excitation: 378 nmEmission: 420 nm[1] |

| Run Time | Approximately 15 minutes |

Experimental Protocols

-

Mobile Phase A (75 mM Ammonium Acetate, pH 4.5): Dissolve 5.78 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with glacial acetic acid. Filter the buffer through a 0.45 µm nylon filter.

-

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

-

Working Mobile Phase: Mix Mobile Phase A and Mobile Phase B in a ratio of 70:30 (v/v). Degas the mixture by sonication for 15 minutes before use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8 °C, protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 0.1 µg/mL to 10 µg/mL.

-

Bulk Drug Substance: Accurately weigh about 10 mg of this compound bulk drug and prepare a 100 µg/mL solution in methanol. Further dilute with the mobile phase to a final concentration within the calibration range.

-

Pharmaceutical Formulation (e.g., Lyophilized Powder for Injection): Reconstitute the vial with the specified diluent. Transfer an accurately measured volume of the reconstituted solution, equivalent to about 1 mg of Lurtotecan, into a 10 mL volumetric flask and dilute to volume with methanol. Further dilute with the mobile phase to a final concentration within the calibration range.

-

Plasma/Urine Samples (for total drug determination): To 200 µL of plasma or diluted urine, add 400 µL of a cold deproteinizing solution of 10% (w/v) aqueous perchloric acid-acetonitrile (2:1, v/v).[1] Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm syringe filter before injection.

Before starting the analysis, the HPLC system must meet the predefined system suitability criteria. Inject the working standard solution (e.g., 1 µg/mL) five times and evaluate the following parameters.

Table 2: System Suitability Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| % RSD of Peak Area | ≤ 2.0% |

| % RSD of Retention Time | ≤ 1.0% |

Data Analysis and Calculations

Construct a calibration curve by plotting the peak area of Lurtotecan against the corresponding concentration of the working standard solutions. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The concentration of Lurtotecan in the sample solutions can be calculated using the regression equation.

Method Validation Summary

The described method should be validated according to ICH guidelines. A summary of typical validation parameters is provided below.

Table 3: Summary of Method Validation Parameters

| Parameter | Typical Results |

| Linearity | Correlation coefficient (r²) > 0.999 over the range of 0.1 - 10 µg/mL. |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Intra-day and Inter-day precision < 2.0% |

| Limit of Detection (LOD) | Approximately 0.02 µg/mL |

| Limit of Quantification (LOQ) | Approximately 0.06 µg/mL |

| Specificity | No interference from excipients or degradation products at the retention time of Lurtotecan. |

Visualizations

References

Application Notes and Protocols for Lurtotecan Dihydrochloride in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lurtotecan Dihydrochloride (OSI-221, NX-211) is a semi-synthetic analog of camptothecin, a potent inhibitor of topoisomerase I.[1] Its mechanism of action involves the stabilization of the topoisomerase I-DNA covalent complex, which obstructs the normal process of DNA replication and transcription. This interference leads to the formation of double-strand DNA breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[1][2] These characteristics have made Lurtotecan a subject of interest in preclinical and clinical cancer research.

This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models, with a focus on dosage, administration, and experimental workflows. The information is intended to guide researchers in designing and executing robust preclinical studies.

Mechanism of Action: Topoisomerase I Inhibition

Lurtotecan exerts its cytotoxic effects by targeting topoisomerase I, an essential enzyme for relieving torsional stress in DNA during replication and transcription. The drug intercalates into the DNA-topoisomerase I complex, preventing the re-ligation of the single-strand DNA break created by the enzyme. The collision of the replication fork with this stabilized complex results in a double-strand break, activating DNA damage response pathways and culminating in apoptosis.

References

Liposomal Lurtotecan Dihydrochloride: Application Notes and Protocols for Formulation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the formulation of Liposomal Lurtotecan Dihydrochloride. Due to the limited publicly available information specifically on the formulation of liposomal lurtotecan, this guide draws upon established methodologies for structurally similar camptothecin derivatives, such as irinotecan and topotecan, to provide a comprehensive and scientifically grounded approach.

Introduction